1,4-Dimethylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid and its derivatives has been explored through various methods, including intermolecular cycloaddition and reductive amination followed by Curtius rearrangement. These methods allow for the creation of this compound and its analogs with specific stereochemical configurations and the potential for further functionalization (Liu et al., 2000), (Oba et al., 2005).
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1,4-Dimethylpiperidine-4-carboxylic acid, have been investigated for their impact on microbial production systems. Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae are used to produce carboxylic acids fermentatively. These acids, however, can inhibit microbial growth at concentrations below the desired yield, affecting the production of biorenewable chemicals. Strategies to increase microbial tolerance include metabolic engineering to modify cell membrane properties and intracellular pH (Jarboe, Royce, & Liu, 2013).
Solvent Development for Carboxylic Acid Extraction
Research on solvent development for LLX of carboxylic acids is critical for recovering these compounds from aqueous streams, especially in the context of producing bio-based plastics. The review by Sprakel & Schuur (2019) discusses the advancements in solvents, including ionic liquids and improvements to traditional amine and organophosphorous extractants for efficient carboxylic acid recovery (Sprakel & Schuur, 2019).
Novel Carboxylic Acid Bioisosteres in Drug Design
The exploration of novel carboxylic acid bioisosteres for drug design is a significant area of research. Carboxylic acid functionalities are pivotal in the pharmacophore of numerous drugs, and novel bioisosteres can improve bioactivity, selectivity, or physicochemical properties of drugs. This area highlights the innovation required to overcome challenges in modern drug design, demonstrating the potential of carboxylic acid derivatives, including 1,4-Dimethylpiperidine-4-carboxylic acid, in therapeutic applications (Horgan & O’ Sullivan, 2021).
Understanding the Toxicity and Carcinogenicity of Carboxylic Acids
Kenyon & Hughes (2001) provide a comprehensive review of the toxicity and carcinogenicity of dimethylarsinic acid, a related carboxylic acid. This work is vital for understanding the carcinogenic role of certain carboxylic acids and their metabolites, informing risk assessment and safety regulations (Kenyon & Hughes, 2001).
Future Directions
Piperidines, such as 1,4-Dimethylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1,4-dimethylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSPFYUVWFCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602339 | |
Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylpiperidine-4-carboxylic acid | |
CAS RN |
162648-33-1 | |
Record name | 1,4-Dimethyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162648-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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